molecular formula C12Co4O12 B096618 Tetracobalt dodecacarbonyl CAS No. 17786-31-1

Tetracobalt dodecacarbonyl

Cat. No.: B096618
CAS No.: 17786-31-1
M. Wt: 571.85 g/mol
InChI Key: YMFAWOSEDSLYSZ-UHFFFAOYSA-N
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Description

Tetracobalt dodecacarbonyl is a complex organometallic compound with the chemical formula Co₄(CO)₁₂. This compound is known for its unique tetrahedral structure, where four cobalt atoms are bridged by carbonyl groups. It is a member of the metal carbonyl cluster family and is of significant interest in the field of inorganic chemistry due to its intriguing structural and electronic properties .

Biochemical Analysis

Biochemical Properties

Tetracobaltdodecacarbonyl plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate the gating properties of AMPA-selective glutamate receptors (AMPARs) by accelerating their rates of activation, deactivation, and desensitization . This interaction is subunit-specific, showing specificity for GRIA1, GRIA4, and the long isoform of GRIA2 . The nature of these interactions involves the binding of tetracobaltdodecacarbonyl to specific sites on the enzymes or receptors, thereby altering their conformation and activity.

Cellular Effects

Tetracobaltdodecacarbonyl influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact mitochondrial respiration, suggesting potential effects on cellular energy metabolism . Additionally, tetracobaltdodecacarbonyl may induce oxidative stress by generating oxygen radicals, leading to lipid peroxidation, DNA damage, and the activation of certain enzymes that result in cell apoptosis .

Molecular Mechanism

The molecular mechanism of action of tetracobaltdodecacarbonyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It produces oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation and DNA damage . These oxidative processes can lead to the activation of signaling pathways that result in cell apoptosis. Furthermore, tetracobaltdodecacarbonyl’s interaction with AMPA receptors modulates their gating properties, affecting neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetracobaltdodecacarbonyl change over time. The compound is known to be easily oxidized by air, which can affect its stability and activity . Over time, degradation of tetracobaltdodecacarbonyl may lead to a decrease in its efficacy and an increase in its toxicity. Long-term studies have shown that prolonged exposure to tetracobaltdodecacarbonyl can result in sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of tetracobaltdodecacarbonyl vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activities and cellular metabolism. At high doses, tetracobaltdodecacarbonyl can be toxic, leading to adverse effects such as oxidative stress, DNA damage, and cell apoptosis . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

Tetracobaltdodecacarbonyl is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as AMPA receptors and other proteins involved in cellular respiration . The compound’s ability to generate oxygen radicals and induce oxidative stress plays a crucial role in its metabolic effects. Additionally, tetracobaltdodecacarbonyl’s interaction with mitochondrial enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, tetracobaltdodecacarbonyl is transported and distributed through various mechanisms. It is absorbed through the lungs, gastrointestinal tract, and skin, and is transported in the blood, often bound to albumin . The highest levels of tetracobaltdodecacarbonyl are found in the liver and kidney, where it is distributed to most tissues of the body . The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity.

Subcellular Localization

Tetracobaltdodecacarbonyl’s subcellular localization affects its activity and function. It is known to localize within mitochondria, where it can exert its effects on cellular respiration and oxidative stress . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. This subcellular localization is crucial for its interaction with mitochondrial enzymes and the modulation of cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro typically involves the reduction of cobalt salts in the presence of carbon monoxide. One common method is the reduction of cobalt(II) chloride with sodium borohydride in a carbon monoxide atmosphere. The reaction is carried out under high pressure and moderate temperature to facilitate the formation of the desired carbonyl clusters .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is usually purified by sublimation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tetracobalt dodecacarbonyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetracobalt dodecacarbonyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cobalt, tri-mu-carbonylnonacarbonyldi-, tetrahedro: Similar structure but with fewer carbonyl ligands.

    Iron, tri-mu-carbonylnonacarbonyltetra-, tetrahedro: Similar structure but with iron instead of cobalt.

    Nickel, tri-mu-carbonylnonacarbonyltetra-, tetrahedro: Similar structure but with nickel instead of cobalt.

Uniqueness

Tetracobalt dodecacarbonyl is unique due to its specific electronic configuration and the ability to form stable tetrahedral clusters. This uniqueness makes it particularly effective as a catalyst and in various applications where stability and reactivity are crucial .

Properties

IUPAC Name

carbon monoxide;cobalt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/12CO.4Co/c12*1-2;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFAWOSEDSLYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Co].[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Co4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Black crystalline solid; [Alfa Aesar MSDS]
Record name Tetracobalt dodecacarbonyl
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CAS No.

17786-31-1
Record name Tri-μ-carbonylnonacarbonyltetracobalt
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Q & A

Q1: What spectroscopic techniques were used to study the derivatives of Tetracobaltdodecacarbonyl, and what information do they provide?

A1: The research article "Trivalent phosphorus derivatives of cobalt carbonyls. I. Infrared and N.M.R. studies of new substituted tetracobaltdodecacarbonyl complexes" [] utilizes infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to characterize new substituted Tetracobaltdodecacarbonyl complexes.

    Q2: How does the solvent affect the formation of Tetracobaltdodecacarbonyl from Dicobalt octacarbonyl?

    A2: The study "KINETICS OF TETRACOBALTDODECACARBONYL FORMATION FROM DICOBALT OCTACARBONYL IN HEPTANE" [] specifically investigates the kinetics of Tetracobaltdodecacarbonyl formation from Dicobalt octacarbonyl in heptane. While the provided abstract doesn't detail the specific effects observed, it highlights the importance of solvent choice in reaction kinetics. The study likely explores how heptane, as a non-polar solvent, influences the rate and mechanism of Tetracobaltdodecacarbonyl formation. Factors such as solvent polarity, viscosity, and potential interactions with reactants can significantly impact reaction rates and pathways.

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